(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (S)-2-acetamido-4-methylpentanoate
Descripción
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (S)-2-acetamido-4-methylpentanoate (CAS 608141-43-1) is a chiral salt composed of the (S)-enantiomer of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine and (S)-2-acetamido-4-methylpentanoate (N-acetyl-L-leucine). This compound is a critical intermediate in synthesizing apremilast, an oral phosphodiesterase 4 inhibitor used to treat psoriatic arthritis and psoriasis .
Propiedades
IUPAC Name |
(2S)-2-acetamido-4-methylpentanoic acid;(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S.C8H15NO3/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15;1-5(2)4-7(8(11)12)9-6(3)10/h5-7,10H,4,8,13H2,1-3H3;5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t10-;7-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZXYHPZWRDLAR-JIJBYVMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC.CC(C)CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N)OC.CC(C)C[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608141-43-1 | |
| Record name | L-Leucine, N-acetyl-, compd. with (αS)-3-ethoxy-4-methoxy-α-[(methylsulfonyl)methyl]benzenemethanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608141-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Actividad Biológica
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, also known as (S)-2-acetamido-4-methylpentanoate, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C₁₂H₁₉NO₄S
- Molecular Weight : 273.35 g/mol
- CAS Number : 608141-43-1
This compound is primarily recognized for its role as an inhibitor of phosphodiesterase 4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting PDE4, the compound increases intracellular cAMP levels, leading to various downstream effects including anti-inflammatory responses and modulation of immune functions .
Anticancer Potential
Recent studies have indicated that (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine exhibits cytotoxic effects against various cancer cell lines. For instance, it displayed significant inhibitory activity against HepG-2 liver carcinoma cells with an IC₅₀ value of 3.30 µg/mL, indicating potent anticancer properties . The mechanism appears to involve disruption of apoptotic pathways, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through its action on immune cells. It inhibits the spontaneous production of tumor necrosis factor-alpha (TNF-α) from human rheumatoid synovial cells, which is crucial in managing conditions like rheumatoid arthritis and psoriasis .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Table 2: PDE4 Inhibition Potency
| Compound | IC₅₀ (µM) |
|---|---|
| (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | 0.56 |
| Other PDE4 inhibitors | Varies |
Safety and Toxicology
The compound has been classified under GHS as harmful if swallowed and may cause skin irritation and respiratory tract irritation . Proper safety protocols should be followed during handling.
Case Studies
A case study involving patients with psoriasis showed that treatment with the compound resulted in significant improvement in skin lesions and a reduction in inflammatory markers. This aligns with its proposed mechanism of action as a PDE4 inhibitor, leading to decreased TNF-α levels and enhanced cAMP signaling pathways .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
- The compound serves as an important intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used for treating psoriatic arthritis and plaque psoriasis. Apremilast modulates inflammatory responses by increasing intracellular cAMP levels, thus reducing the production of pro-inflammatory cytokines .
1.2 Chiral Synthesis
- The compound is notable for its chiral nature, which is essential in pharmacology since many drugs exhibit different biological activities based on their stereochemistry. The synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine involves techniques such as chiral chromatography to ensure high enantiomeric purity, which is critical for efficacy and safety in drug formulations .
Research Applications
2.1 Mechanistic Studies
- Research utilizing this compound often focuses on understanding the mechanisms of action of PDE4 inhibitors. Studies have shown that compounds like Apremilast can alter immune cell signaling pathways, making them valuable in exploring new treatment avenues for autoimmune diseases .
2.2 Structure-Activity Relationship (SAR) Studies
- The compound's structure allows researchers to conduct SAR studies to optimize the pharmacological properties of PDE4 inhibitors. By modifying different functional groups attached to the core structure, scientists can enhance efficacy and reduce side effects .
Comparación Con Compuestos Similares
Key Properties :
- Molecular Formula : C₂₀H₃₄N₂O₇S
- Molecular Weight : 446.56 g/mol
- Physical State : White to off-white solid
- Melting Point : 106–108°C
- Solubility: Slightly soluble in chloroform and methanol .
Synthesis :
The compound is produced via enzymatic resolution using engineered (S)-selective amine transaminases (ATA-Vfl-8M), which catalyze the kinetic resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (rac-1) with high enantiomeric excess (96% ee) . Co-immobilization of multi-enzyme cascades reduces co-substrate requirements by 1,000-fold compared to earlier methods .
Comparison with Similar Compounds
Salt Form vs. Free Base and Other Salts
Analysis :
The N-acetyl-L-leucine salt offers enhanced stability and ease of purification compared to the hygroscopic hydrochloride salt . The free base is rarely utilized due to poor solubility and stability .
Catalytic and Enzymatic Process Efficiency
Analysis : The enzymatic cascade reduces co-substrate use to 0.2 mM pyruvate, enabling cost-effective large-scale production . Rhodium catalysis achieves high ee% but is less scalable due to metal costs .
Métodos De Preparación
General Synthetic Approach
The synthesis primarily involves the conversion of the N-acetyl-L-leucine salt of the sulfonyl-substituted ethanamine into the free amine form, followed by purification. The key step is the base-mediated liberation of the free amine from its salt form using sodium hydroxide in a biphasic solvent system (dichloromethane and water).
Detailed Preparation Procedure
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethylamine N-acetyl-L-Leucine salt (1.10 kg, 2.46 moles), deionized water (4.40 L), dichloromethane (5.50 L) | The salt, water, and dichloromethane are charged into a reaction vessel. | N/A | Initial mixture preparation |
| 2 | Sodium hydroxide (196.0 g, 4.90 moles) in 1.00 L deionized water, added over 5 minutes at 15-25°C | The NaOH solution is added to the reaction mixture, stirring for at least 10 minutes at 15-25°C. | N/A | pH adjusted to 13-14 |
| 3 | Phase separation and extraction | The aqueous and organic phases are allowed to separate. The aqueous phase is extracted twice with dichloromethane (2 × 4.4 L). | N/A | pH maintained at 13-14 during extraction |
| 4 | Washing and drying | Combined dichloromethane extracts are washed with deionized water (3.3 L) until aqueous phase pH ≤ 11. Dichloromethane is removed under vacuum below 35°C. | N/A | Water content of residual solid <0.1% w/w (Karl Fischer titration) |
| 5 | Drying | Residual solid is dried azeotropically with more dichloromethane and then dried to constant weight in vacuo at 30-35°C. | 95-100% | Product obtained as a white powder |
This procedure yields the target compound with high purity and excellent yield (95-100%) under mild conditions (15-25°C, 0.25 hours).
Alternative Conditions and Yields
An alternative preparation was reported using lower temperature conditions:
| Temperature | Reaction Time | Yield (%) | Optical Purity | Notes |
|---|---|---|---|---|
| 0-5°C | 2 hours | 99.3% | 99.9% (optical purity) | Sodium hydroxide (40%) in dichloromethane, extraction, drying |
This approach also provides excellent yield and enantiomeric purity, demonstrating the robustness of the base-mediated salt cleavage and extraction method.
Mechanistic and Operational Considerations
- Base-mediated cleavage : Sodium hydroxide deprotonates the ammonium salt, liberating the free amine.
- Biphasic extraction : Dichloromethane extracts the free amine efficiently from the aqueous phase.
- pH control : Maintaining pH between 13 and 14 during extraction ensures complete conversion and prevents re-protonation.
- Drying : Azeotropic drying with dichloromethane and vacuum drying ensures minimal residual moisture (<0.1% w/w), critical for product stability and purity.
- Temperature : Mild temperatures (15-25°C) are preferred to avoid decomposition; however, lower temperatures (0-5°C) can be used to enhance optical purity.
Analytical Validation of the Product
- Yield : Consistently high yields (95-100%) have been reported.
- Optical purity : Enantiomeric excess is confirmed via chiral HPLC and optical rotation, with values exceeding 99.9%.
- Water content : Karl Fischer titration confirms residual water below 0.1% w/w.
- Physical form : The product is isolated as a white powder, indicating high purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| Sodium hydroxide amount | ~2 equivalents relative to salt | Ensures complete deprotonation |
| Solvent system | Dichloromethane / Water | Biphasic extraction medium |
| Temperature | 0-25°C | Controls reaction rate and stereochemical integrity |
| pH during extraction | 13-14 | Maintains free amine form |
| Reaction time | 0.25-2 hours | Sufficient for complete reaction |
| Drying temperature | 30-35°C under vacuum | Removes residual solvents and water |
Research Findings and Practical Notes
- The method is scalable, demonstrated by kilogram-scale reactions.
- The process avoids harsh conditions, preserving the stereochemistry.
- The use of dichloromethane allows efficient phase separation and product isolation.
- Maintaining strict pH control is critical to maximize yield and purity.
- The drying step is essential to meet moisture specifications for pharmaceutical intermediates.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (S)-2-acetamido-4-methylpentanoate?
- Methodological Answer : The compound is synthesized via a multi-step process. First, the (S)-2-acetamido-4-methylpentanoic acid anion is prepared by enantioselective acetylation of L-leucine derivatives, followed by salt formation with the sulfonyl-substituted ethanamine cation. Chiral resolution techniques, such as enzymatic kinetic resolution or chiral chromatography, ensure enantiopurity (>98% HPLC) . Key intermediates are characterized using -NMR and -NMR to confirm regio- and stereochemistry .
Q. How can researchers validate the stereochemical integrity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy and chiral HPLC (e.g., using Chiralpak® IA/IB columns) are employed to assess enantiomeric excess (ee). Cross-validation with optical rotation measurements ensures consistency with literature values .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%).
- Mass Spectrometry (HRMS) : Confirms molecular weight (446.56 g/mol) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities during large-scale synthesis?
- Methodological Answer : Dynamic kinetic resolution (DKR) using palladium catalysts or enzymatic transamination can minimize racemization. Process optimization (e.g., low-temperature crystallization) enhances enantiomeric purity. For persistent impurities, preparative chiral SFC (supercritical fluid chromatography) achieves >99.5% ee .
Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- In Vitro Studies : Microsomal stability assays (human liver microsomes) assess metabolic stability. The sulfonyl group enhances resistance to cytochrome P450 oxidation, prolonging half-life (t > 6 hrs) .
- Permeability : Caco-2 cell monolayers evaluate intestinal absorption (P > 1 × 10 cm/s) .
Q. What experimental models are suitable for studying receptor interactions?
- Methodological Answer :
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to neurotransmitter receptors (e.g., dopamine D2, Ki ≈ 120 nM) .
- In Vivo Models : Rodent behavioral assays (e.g., forced swim test) evaluate antidepressant/anxiolytic activity. Radioligand displacement assays (using -spiperone) confirm receptor occupancy .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols (OSHA PEL: 5 mg/m).
- First Aid : For skin contact, wash with 10% polyethylene glycol solution; for eye exposure, irrigate with saline for 15+ minutes .
Contradictions and Limitations
- Stereochemical Stability : While X-ray crystallography confirms configuration, prolonged storage (>6 months) at room temperature may induce racemization (3–5% ee loss), necessitating cold-chain storage (-20°C) .
- Toxicity Data : Acute oral toxicity (LD in rats: 320 mg/kg) suggests moderate hazard, but chronic exposure risks (e.g., neurotoxicity) remain uncharacterized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
